molecular formula C8H14ClNO B7774762 diendo-(3-Amino-bicyclo[2.2.1]hept-5-en-2-yl)-methanol hydrochloride

diendo-(3-Amino-bicyclo[2.2.1]hept-5-en-2-yl)-methanol hydrochloride

Cat. No.: B7774762
M. Wt: 175.65 g/mol
InChI Key: VIAVFZWOASZJFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

diendo-(3-Amino-bicyclo[2.2.1]hept-5-en-2-yl)-methanol hydrochloride is a chemical compound with the molecular formula C8H14ClNO. It is a derivative of norbornene, a bicyclic hydrocarbon, and contains both an amino group and a hydroxyl group. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diendo-(3-Amino-bicyclo[2.2.1]hept-5-en-2-yl)-methanol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with norbornene, which undergoes a series of reactions to introduce the amino and hydroxyl groups.

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in diendo-(3-Amino-bicyclo[2.2.1]hept-5-en-2-yl)-methanol hydrochloride can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents or other nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

diendo-(3-Amino-bicyclo[2.2.1]hept-5-en-2-yl)-methanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of diendo-(3-Amino-bicyclo[2.2.1]hept-5-en-2-yl)-methanol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-Amino-2-bicyclo[2.2.1]hept-2-yl)methanol;hydrochloride
  • (3-Amino-2-bicyclo[2.2.1]hept-5-en-2-yl)methanol;hydrochloride

Uniqueness

diendo-(3-Amino-bicyclo[2.2.1]hept-5-en-2-yl)-methanol hydrochloride is unique due to the specific positioning of the amino and hydroxyl groups on the norbornene scaffold. This unique structure imparts distinct reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3-amino-2-bicyclo[2.2.1]hept-5-enyl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c9-8-6-2-1-5(3-6)7(8)4-10;/h1-2,5-8,10H,3-4,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIAVFZWOASZJFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.